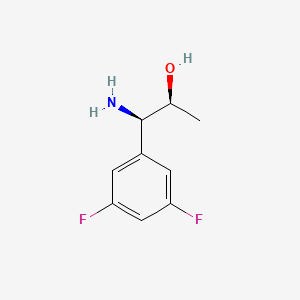
(1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol is a chiral compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a chiral carbon atom, along with a difluorophenyl group. The stereochemistry of the compound is specified by the (1R,2S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol can be achieved through several methods, including asymmetric hydrogenation and chiral epoxidation. One common approach involves the reduction of a precursor compound using chiral catalysts. For example, the reduction of an indanone derivative with sodium borohydride followed by chiral epoxidation using (R,R)-Jacobsen’s catalyst can yield the desired chiral amino alcohol .
Industrial Production Methods
Industrial production of chiral amino alcohols often involves the use of chiral metal catalysts to ensure high enantioselectivity. Asymmetric hydrogenation and epoxidation are widely used techniques in the pharmaceutical industry to produce enantiomerically pure compounds. The use of chiral catalysts such as DuPHOS Rh-catalyst and Noyori’s Ru-catalyst is common in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amino alcohols or ethers.
Applications De Recherche Scientifique
(1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of chiral intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, potentially inhibiting or activating their function. The difluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol is similar to other chiral amino alcohols, such as (1R,2S)-1-amino-1-phenylpropan-2-ol and (1R,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol.
- These compounds share similar structural features, including the presence of an amino group, a hydroxyl group, and a phenyl or substituted phenyl group.
Uniqueness
- The presence of the difluorophenyl group in this compound distinguishes it from other similar compounds. The fluorine atoms can influence the compound’s electronic properties, reactivity, and binding interactions, making it unique in its chemical behavior and potential applications.
Propriétés
Formule moléculaire |
C9H11F2NO |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
(1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11F2NO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5-,9-/m0/s1 |
Clé InChI |
XXGCRGHBFCLCCM-CDUCUWFYSA-N |
SMILES isomérique |
C[C@@H]([C@@H](C1=CC(=CC(=C1)F)F)N)O |
SMILES canonique |
CC(C(C1=CC(=CC(=C1)F)F)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Bromo-5-(4-chlorobenzyl)-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13049102.png)
![6-Fluoro-3H-spiro[benzofuran-2,3'-pyrrolidine] hcl](/img/structure/B13049108.png)

![(Z)-[amino({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminobenzoate](/img/structure/B13049120.png)

![(1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13049124.png)



![5-(4-Fluorophenyl)-6-azaspiro[2.5]octane](/img/structure/B13049141.png)
![ethyl N-[2-acetyl-3-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)acryloyl]carbamate](/img/structure/B13049143.png)
